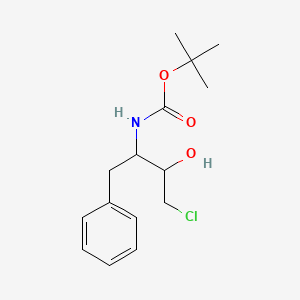
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a phenylbutan-2-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro and hydroxy substituted phenylbutan-2-yl precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals. Its unique chemical structure makes it valuable in the formulation of products requiring specific functional properties .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups on the phenylbutan-2-yl backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives .
Propiedades
Fórmula molecular |
C15H22ClNO3 |
|---|---|
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19) |
Clave InChI |
GFGQSTIUFXHAJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














